3-Bromoquinoline hydrochloride
CAS No.: 90224-68-3
Cat. No.: VC13580165
Molecular Formula: C9H7BrClN
Molecular Weight: 244.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90224-68-3 |
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Molecular Formula | C9H7BrClN |
Molecular Weight | 244.51 g/mol |
IUPAC Name | 3-bromoquinoline;hydrochloride |
Standard InChI | InChI=1S/C9H6BrN.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H |
Standard InChI Key | AKKZFCNOSXJBOM-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C=N2)Br.Cl |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)Br.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
3-Bromoquinoline hydrochloride consists of a quinoline backbone substituted with a bromine atom at the third position, paired with a hydrochloride counterion. Key structural features include:
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Molecular Formula: C₉H₇BrClN
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Parent Compound: 3-Bromoquinoline (CAS 5332-24-1), with a molecular weight of 208.06 g/mol .
Table 1: Comparative Properties of 3-Bromoquinoline and Its Hydrochloride
Spectroscopic Data
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Infrared (IR) Spectrum: Characteristic peaks for C-Br (550–600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Purification
Direct Bromination of Quinoline
Quinoline undergoes electrophilic aromatic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) to yield 3-bromoquinoline. Subsequent treatment with hydrochloric acid forms the hydrochloride salt:
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Table 2: Optimized Reaction Conditions
Step | Conditions | Yield |
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Bromination | Br₂, FeBr₃, 0–25°C, 12h | 70–85% |
Hydrochloride Formation | HCl (gaseous), diethyl ether, 0°C | 90–95% |
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes at temperatures >200°C, releasing HBr and HCl .
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Photoreactivity: Susceptible to UV-induced debromination, necessitating dark storage .
Solubility Profile
Applications in Research and Industry
Pharmaceutical Intermediate
3-Bromoquinoline hydrochloride is a precursor to anticancer agents (e.g., kinase inhibitors) and anti-inflammatory drugs. Its bromine atom facilitates Suzuki-Miyaura couplings with boronic acids, enabling rapid diversification .
Materials Science
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Fluorescent Probes: Functionalization with amine groups yields probes for cellular imaging .
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Polymer Additives: Enhances thermal stability in polyesters and epoxy resins .
Agrochemical Development
Used in synthesizing herbicides and pesticides, leveraging its heterocyclic reactivity .
Recent Advances and Future Directions
Catalytic Cross-Coupling
Palladium-catalyzed reactions (e.g., with aryl boronic acids) enable efficient synthesis of polycyclic drug candidates .
Green Chemistry Initiatives
Microwave-assisted synthesis reduces reaction times from hours to minutes, improving energy efficiency .
Computational Modeling
Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding synthetic optimizations .
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